Fmoc-Asn(Xan)-OH Fmoc-Asn(Xan)-OH
Brand Name: Vulcanchem
CAS No.: 185031-78-1
VCID: VC0557540
InChI: InChI=1S/C32H26N2O6/c35-29(34-30-23-13-5-7-15-27(23)40-28-16-8-6-14-24(28)30)17-26(31(36)37)33-32(38)39-18-25-21-11-3-1-9-19(21)20-10-2-4-12-22(20)25/h1-16,25-26,30H,17-18H2,(H,33,38)(H,34,35)(H,36,37)/t26-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O
Molecular Formula: C32H26N2O6
Molecular Weight: 534,57 g/mole

Fmoc-Asn(Xan)-OH

CAS No.: 185031-78-1

Cat. No.: VC0557540

Molecular Formula: C32H26N2O6

Molecular Weight: 534,57 g/mole

* For research use only. Not for human or veterinary use.

Fmoc-Asn(Xan)-OH - 185031-78-1

Specification

CAS No. 185031-78-1
Molecular Formula C32H26N2O6
Molecular Weight 534,57 g/mole
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(9H-xanthen-9-ylamino)butanoic acid
Standard InChI InChI=1S/C32H26N2O6/c35-29(34-30-23-13-5-7-15-27(23)40-28-16-8-6-14-24(28)30)17-26(31(36)37)33-32(38)39-18-25-21-11-3-1-9-19(21)20-10-2-4-12-22(20)25/h1-16,25-26,30H,17-18H2,(H,33,38)(H,34,35)(H,36,37)/t26-/m0/s1
Standard InChI Key BHSJDYJRHPNVAM-SANMLTNESA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O

Introduction

Chemical Identity and Structure

Fmoc-Asn(Xan)-OH, known formally as N-alpha-(9-fluorenylmethoxycarbonyl)-N-gamma-xanthyl-D-asparagine, is a derivative of the amino acid asparagine that incorporates specific protecting groups for peptide synthesis applications. This compound belongs to the family of Fmoc-protected amino acids, which are widely utilized in peptide chemistry due to their stability under basic conditions and ease of removal under mild conditions. The structure features two key protecting groups: the Fmoc group at the nitrogen atom (N-terminus) and the xanthyl group at the side chain amide .

Protecting Group Functions

The Fmoc group serves as a temporary protecting group for the alpha-amino functionality during peptide synthesis, while the xanthyl group protects the side-chain amide group of asparagine. This dual protection strategy prevents unwanted side reactions during the coupling process and allows for controlled, sequential peptide bond formation . The xanthyl group was specifically developed as an improvement over earlier protecting groups used for asparagine and glutamine side chains.

Molecular Structure Properties

The molecular structure of Fmoc-Asn(Xan)-OH incorporates a central asparagine backbone with the strategic placement of the two protecting groups. The compound has the following properties:

PropertyValue
Molecular FormulaC32H26N2O6
Molecular Weight534.56 g/mol
CAS Number185031-78-1
Melting Point158–160°C
Optical Rotation[α]25D = −5.93° (c = 100 mm, acetone)

The xanthyl group attached to the side chain amide nitrogen provides stability while maintaining reactivity under appropriate conditions for peptide synthesis .

Synthesis Methods

The synthesis of Fmoc-Asn(Xan)-OH involves a series of chemical transformations designed to selectively protect the different functional groups of asparagine. The preparation typically follows established protocols in amino acid chemistry, with specific attention to maintaining stereochemical integrity and functional group compatibility.

Direct Protection Method

One common approach to synthesizing Fmoc-Asn(Xan)-OH involves an acid-catalyzed reaction of Fmoc-Asn-OH with 9-hydroxyxanthene . This method directly introduces the xanthyl group to the side chain amide of an already Fmoc-protected asparagine. The specific procedure includes:

  • Starting with commercially available Fmoc-Asn-OH

  • Treatment with 9-hydroxyxanthene under acidic conditions

  • Precipitation and purification to yield the desired product

This method has proven efficient for the preparation of significant quantities of the reagent needed for peptide synthesis applications.

Related Synthetic Approaches

Similar synthetic strategies have been employed for related compounds such as Fmoc-Sec(Xan)-OH, where the acid-catalyzed reaction with xanthydrol derivatives has been applied to different amino acids . These related syntheses provide valuable insights into the versatility of the xanthyl protection strategy across different amino acid side chains.

Chemical Reactions and Mechanisms

Fmoc-Asn(Xan)-OH participates in several key chemical reactions relevant to peptide synthesis, with each reaction step carefully controlled to maintain the integrity of the growing peptide chain.

Coupling Reactions

The activated carboxylic acid form of Fmoc-Asn(Xan)-OH can react with other amino acids or peptide fragments in the presence of coupling reagents such as HATU or DIC/HOAt . This reaction forms an amide bond between the carboxyl group of Fmoc-Asn(Xan)-OH and the amino group of another amino acid or peptide. The typical coupling procedure involves:

  • Activation of the carboxylic acid group

  • Nucleophilic attack by the amino group of the next residue

  • Formation of the peptide bond with elimination of the activating group

During these coupling reactions, both the Fmoc and xanthyl protecting groups remain intact, allowing for selective chemistry at the carboxyl terminus.

Deprotection Mechanisms

The deprotection of Fmoc-Asn(Xan)-OH during peptide synthesis follows distinct mechanisms:

  • The Fmoc group is typically removed using basic conditions, often with 20% piperidine in DMF, which proceeds through a β-elimination mechanism .

  • The xanthyl group is removed under acidic conditions, usually as part of the final cleavage step using trifluoroacetic acid (TFA) with appropriate scavengers .

The acid-labile nature of the xanthyl group makes it compatible with the standard trifluoroacetic acid cleavage conditions used in solid-phase peptide synthesis, allowing for simultaneous removal of the side-chain protection and cleavage from the solid support .

Applications in Peptide Synthesis

Fmoc-Asn(Xan)-OH has become an important building block in modern peptide chemistry, finding application in various synthetic strategies and methodologies.

Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis (SPPS), Fmoc-Asn(Xan)-OH serves as a key building block for incorporating asparagine residues into peptide sequences. The compound is particularly valuable in the Fmoc/tBu protection strategy, where the orthogonal nature of the protecting groups allows for selective deprotection and coupling . The typical protocol for incorporating Fmoc-Asn(Xan)-OH in SPPS includes:

  • Coupling using DIC/HOAt or HBTU/HOAt coupling reagents

  • Fmoc deprotection using 20% piperidine in DMF

  • Final cleavage and deprotection using TFA-based cocktails

This approach has been successfully applied to the synthesis of challenging peptides containing asparagine residues.

Synthesis of Bioactive Peptides

Fmoc-Asn(Xan)-OH has been employed in the synthesis of various bioactive peptides, including:

  • Modified Riniker's peptide to probe tryptophan-alkylation side reactions

  • Briand's peptide to assess deblocking at the N-terminus

  • Marshall's ACP (65-74) to test difficult couplings

In each case, the use of Fmoc-Asn(Xan)-OH resulted in higher purity products compared to alternative protection schemes, highlighting its value in challenging peptide syntheses.

Comparative Advantages

The development of Fmoc-Asn(Xan)-OH represents a significant advancement in the protection strategies for asparagine in peptide synthesis. Comparative studies have demonstrated several advantages over alternative protecting groups.

Comparison with Alternative Protecting Groups

Research has shown that Fmoc-Asn(Xan)-OH offers distinct advantages over other protected asparagine derivatives, including those with N-omega-2,4,6-trimethoxybenzyl (Tmob) or N-omega-triphenylmethyl (Trt) protection :

Protecting GroupAdvantagesLimitations
Xan (Xanthyl)Excellent stability during synthesis, high purity in final products, cleaves efficiently in TFARequires acidic conditions for introduction
Trt (Triphenylmethyl)Good stability, commonly usedLower product purity, slow detritylation when not stored at -20°C
Tmob (Trimethoxybenzyl)Established methodologyLower product purity compared to Xan protection

The comparative studies with these alternative protecting groups have demonstrated that peptides synthesized using Fmoc-Asn(Xan)-OH show superior purity profiles, particularly in challenging sequences .

Synthetic Efficiency

The use of Fmoc-Asn(Xan)-OH in peptide synthesis has been shown to improve coupling efficiency and reduce side reactions, particularly in difficult sequences. This improved efficiency can be attributed to:

  • The bulky nature of the xanthyl group, which helps prevent unwanted side reactions

  • The stability of the protection during the coupling and Fmoc deprotection steps

  • The clean deprotection profile during final TFA cleavage

These advantages make Fmoc-Asn(Xan)-OH particularly valuable for the synthesis of complex peptides where high purity is essential.

Recent Research Developments

Research involving Fmoc-Asn(Xan)-OH continues to evolve, with recent developments focusing on expanding its application scope and improving synthetic methodologies.

Related Derivatives

The successful application of the xanthyl protection strategy has led to the development of related derivatives, including:

  • Fmoc-Sec(Xan)-OH, a selenocysteine derivative that incorporates the xanthyl group for side-chain protection

  • Fmoc-Asn(2-Moxan)-OH and Fmoc-Asn(3-Moxan)-OH, which incorporate methoxy-substituted xanthyl groups for enhanced properties

These developments demonstrate the versatility of the xanthyl protection approach and its applicability across different amino acid side chains.

Synthetic Methodology Improvements

Research on the synthesis of Fmoc-Asn(Xan)-OH and related compounds has led to methodology improvements, including:

  • Optimization of the acid-catalyzed reaction conditions for xanthyl introduction

  • Development of one-pot reduction methodologies for related compounds

  • Improved purification protocols to enhance yield and purity

These methodological advancements continue to make Fmoc-Asn(Xan)-OH more accessible and effective for peptide synthesis applications.

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